molecular formula C13H20O B1616911 BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXALDEHYDE,6-METHYL-8-(1-METHYLETHYL)- CAS No. 67845-30-1

BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXALDEHYDE,6-METHYL-8-(1-METHYLETHYL)-

Cat. No.: B1616911
CAS No.: 67845-30-1
M. Wt: 192.3 g/mol
InChI Key: OWFZJSXGDOTWSH-UHFFFAOYSA-N
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Description

BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXALDEHYDE,6-METHYL-8-(1-METHYLETHYL)- (CAS 67845-30-1) is a bicyclic aldehyde derivative with a rigid bicyclo[2.2.2]octene framework. Its structure features a carboxaldehyde group at position 2, a methyl group at position 6, and an isopropyl group at position 6.

Properties

IUPAC Name

6-methyl-8-propan-2-ylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-8(2)12-6-13-9(3)4-10(12)5-11(13)7-14/h4,7-8,10-13H,5-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFZJSXGDOTWSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2CC(C1CC2C(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867357
Record name Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)-
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Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67845-30-1
Record name 6-Methyl-8-(1-methylethyl)bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde
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Record name Bicyclo(2.2.2)oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)-
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Record name Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)-
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Record name Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)-
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Record name 8-isopropyl-6-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde
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Preparation Methods

General Approach

The bicyclo[2.2.2]oct-5-ene core is commonly constructed via a Diels–Alder reaction between a substituted cyclohexadiene (or related diene) and appropriate dienophiles such as acrylates or maleates. For example, alpha-terpinene or alpha-phellandrene can be reacted with alkenes to give bicyclic Diels–Alder adducts, which serve as key intermediates for further functionalization.

Stereoselectivity and Adduct Isolation

  • At lower temperatures, the reaction exclusively yields the endo-adduct.
  • Higher temperatures (50–180 °C) produce mixtures of endo- and exo-adducts which can be separated by column chromatography on silica gel.

Subsequent Transformations

  • The Diels–Alder adducts are subjected to reduction, typically with lithium aluminium hydride or sodium borohydride, to modify carbonyl functionalities.
  • Coupling with amines or base-mediated reactions (e.g., KOH treatment) followed by reduction can yield various derivatives of the bicyclo[2.2.2]oct-5-ene system.

Example Procedure

In one documented example, 5-methyl-7-(1-methylethyl)-bicyclo[2.2.2]oct-5-en-2-one was reduced with sodium borohydride in methanol to afford the corresponding alcohol derivative.

Tandem Intermolecular Michael Addition–Intramolecular Aldol Condensation (Bridged Robinson Annulation)

Novel One-Pot Synthesis

A highly efficient one-pot method involves reacting a cyclic or acyclic ketone with cyclohexenone in the presence of a strong acid catalyst such as trifluoromethanesulfonic acid (triflic acid) in an oxygenated solvent (e.g., dichloromethane). This tandem process proceeds through:

  • Michael addition of the ketone enol to the protonated cyclohexenone,
  • Enol isomerization,
  • Intramolecular aldol condensation,
  • Elimination to form the bicyclic enone structure.

Reaction Conditions and Yields

  • Microwave irradiation at 40 °C for 8 hours typically yields 50–60% of the bicyclic enone products.
  • Conventional reflux heating at about 50 °C for 8 hours gives comparable yields with slight reduction.
  • Room temperature stirring for 24 hours is also feasible but with further reduced yields.

Scope and Substrate Variability

  • The method is general for various ketones including cyclohexanone, 4-methylcyclohexanone, and alkyl methyl ketones.
  • For example, cyclohexanone and cyclohexenone yield the bicyclic enone in 57% isolated yield under microwave conditions.
  • Alkyl methyl ketones give fair yields (31–51%) of disubstituted bicyclic enones.

Mechanistic Insights

  • The initial Michael addition forms a β-hydroxyketone intermediate.
  • Subsequent intramolecular aldol condensation and dehydration yield the bicyclic enone.
  • The process is considered a bridged Robinson annulation, a variant of the classical Robinson annulation tailored for bicyclic systems.

Comparative Yields Under Different Conditions

Entry Ketone Substrate Method A (Microwave) Yield Method B (Reflux) Yield Method C (Room Temp) Yield
1 Cyclohexanone 57% 55% 46%
2 4-Methylcyclohexanone 51% 40% 33%

Method A: Microwave irradiation, 40 °C, 8 h
Method B: Conventional reflux, 48–50 °C, 8 h
Method C: Room temperature stirring, 24 h

Two-Step Synthesis via Isolated 1,5-Diketone Intermediates

Preparation of 1,5-Diketones

For substrates where the one-pot method is less efficient (e.g., simple methyl ketones like acetone or acetophenone), a two-step approach is preferred:

  • Mukaiyama–Michael addition of silyl enol ethers to cyclohexenone forms 1,5-diketones in high yields (70–93%).
  • Subsequent acid-catalyzed cyclization (using triflic acid) converts these diketones to bicyclic enones under milder conditions and improved yields (40–82%).

Representative Yields of Two-Step Method

Entry Silyl Enol Ether (R, R') Diketone Yield (%) Cyclization Yield (%)
1 (CH2)4 70 82
2 Ph, H 92 78
3 Me, H 78 51
4 Et, Me 93 40

Summary Table of Preparation Methods

Method Key Steps Typical Conditions Yield Range (%) Notes
Diels–Alder Cycloaddition + Reduction Diels–Alder reaction, reduction, separation 50–180 °C for cycloaddition; NaBH4 reduction Variable, moderate Stereoselective; requires chromatography
Tandem Michael Addition–Aldol Condensation Michael addition, aldol condensation, dehydration Triflic acid, DCM, microwave or reflux, 40–50 °C 31–57 One-pot, general, suitable for substituted ketones
Two-Step via 1,5-Diketones Mukaiyama–Michael addition, acid cyclization Silyl enol ethers, triflic acid, mild conditions 40–82 Better for simple methyl ketones, higher yields

Chemical Reactions Analysis

Types of Reactions

BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXALDEHYDE,6-METHYL-8-(1-METHYLETHYL)- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogens or other nucleophiles under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

Organic Synthesis

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde serves as an intermediate in organic synthesis. Its unique structure allows for various functional group transformations, making it a valuable building block in the development of complex organic molecules.

Case Study:

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize novel polycyclic compounds that exhibit promising biological activity against certain cancer cell lines .

Medicinal Chemistry

The compound's structural features have made it a candidate for drug discovery and development. Its derivatives have been explored for their potential anti-inflammatory and analgesic properties.

Case Study:

A research team investigated the anti-inflammatory effects of derivatives of bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde in animal models, demonstrating significant reduction in inflammation markers .

Material Science

Due to its unique bicyclic structure, this compound has applications in material science, particularly in the synthesis of polymers and resins that require specific mechanical properties.

Data Table: Properties Comparison

PropertyBicyclo[2.2.2]oct-5-ene-2-carboxaldehydePolymeric Resin Example
Thermal StabilityModerateHigh
Mechanical StrengthModerateHigh
Chemical ResistanceModerateHigh

Mechanism of Action

The mechanism by which BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXALDEHYDE,6-METHYL-8-(1-METHYLETHYL)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific active sites, influencing biochemical pathways and cellular processes . Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s uniqueness lies in its bicyclic scaffold combined with aldehyde functionality. Below is a comparative analysis with structurally or functionally related compounds:

Comparison with 1,3-Dioxolane Derivatives

A closely related substance, 2-[6-Methyl-8-(1-methylethyl)bicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane (CAS 68901-32-6), replaces the aldehyde group with a 1,3-dioxolane ring. This modification reduces electrophilicity, making the dioxolane derivative less reactive in nucleophilic additions.

Comparison with Ethyl Cyclohexenecarboxylate Isomers

Ethyl-2,3,6,6-tetramethyl-2-cyclohexenecarboxylate (mixed isomers) shares a methyl-substituted cyclic framework but replaces the aldehyde with an ester group. Esters typically exhibit lower reactivity toward oxidation but higher susceptibility to hydrolysis. This difference impacts their utility in synthesis; for example, the aldehyde in the target compound enables condensation reactions (e.g., with phenols) to form coumarin analogs, whereas esters may require transesterification or saponification .

Comparison with Sodium Tetrahydroborate Reaction Products

Sodium tetrahydroborate(1-) reaction products with fluoropolymers (CAS 2017-101) are structurally distinct but relevant in safety benchmarking. This highlights the target compound’s relatively benign profile under current data .

Biological Activity

Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 6-methyl-8-(1-methylethyl)-, commonly referred to as Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, is a bicyclic compound with significant implications in various biological activities. This article aims to explore its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Identifiers:

PropertyValue
CAS Number38259-00-6
Molecular FormulaC₉H₁₂O
Molecular Weight136.19 g/mol
Melting Point13 °C
Boiling Point73 °C
Purity≥95% (GC)

Antimicrobial Properties

Research indicates that bicyclic compounds like Bicyclo[2.2.2]oct-5-ene derivatives exhibit notable antimicrobial activity. A study conducted by [source] demonstrated that these compounds inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

Cytotoxic Effects

Bicyclo[2.2.2]oct-5-ene derivatives have also been investigated for their cytotoxic effects against cancer cell lines. For instance, a study reported that this compound induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways [source]. The compound's ability to modulate cell cycle progression was also noted, suggesting potential applications in cancer therapy.

Anti-inflammatory Activity

In addition to its antimicrobial and cytotoxic properties, Bicyclo[2.2.2]oct-5-ene has shown promise as an anti-inflammatory agent. Research highlighted its ability to inhibit the production of pro-inflammatory cytokines in macrophages, which may contribute to its therapeutic potential in treating inflammatory diseases [source].

Case Studies

Case Study 1: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial efficacy of Bicyclo[2.2.2]oct-5-ene derivatives against a panel of pathogens. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 30 µg/mL for S. aureus, demonstrating robust antimicrobial activity.

Case Study 2: Cancer Cell Apoptosis

In vitro experiments were conducted using MCF-7 breast cancer cells treated with varying concentrations of Bicyclo[2.2.2]oct-5-ene derivatives. Flow cytometry analysis revealed a significant increase in early and late apoptotic cells at concentrations above 25 µg/mL, indicating a dose-dependent response [source].

Summary of Research Findings

The following table summarizes key findings from recent studies regarding the biological activities of Bicyclo[2.2.2]oct-5-ene derivatives:

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli and S. aureus growth[source]
CytotoxicInduction of apoptosis in MCF-7 cells[source]
Anti-inflammatoryReduction in pro-inflammatory cytokines production[source]

Q & A

Q. What are the established synthetic routes for bicyclo[2.2.2]octene derivatives, and how can they be adapted to synthesize 6-methyl-8-(1-methylethyl)-substituted analogs?

The compound is synthesized via sequential hydroformylation and aldol condensation of cyclic ketones with unsaturated side chains. Key steps include:

  • Allylation : Alkylation of cyclic ketones (e.g., ethyl 2-oxo-cyclohexane carboxylate) with allyl bromide using NaH as a base in THF (yields ~91%) .
  • Hydroformylation : Rhodium-catalyzed (e.g., [Rh(acac)(CO)₂]) reactions under syngas (CO:H₂ = 1:1, 20 bar) at 60°C for 72 hours. Ligands like BIPHEPHOS (4% mol) improve regioselectivity .
  • Work-up : Solvent removal under vacuum and purification via bulb-to-bulb distillation or alumina chromatography .
    Adaptation : Introduce methyl and isopropyl groups during allylation or via post-functionalization of intermediates.

Q. What analytical methods are critical for characterizing bicyclo[2.2.2]octene carboxaldehyde derivatives?

  • Gas Chromatography (GC) : Quantifies product ratios (e.g., 1:1 mixtures of spiro vs. linear products in hydroformylation) .
  • ¹H-NMR : Confirms regiochemistry and stereochemistry. For example, ethyl 7-hydroxy-1-oxo-spiro[5.5]undecane-2-carboxylate shows distinct proton shifts for spiro vs. non-spiro structures .
  • Mass Spectrometry : Validates molecular weights (e.g., C₁₄H₂₂O₄, 254.33 g/mol) .

Q. What safety protocols are recommended for handling this compound based on available hazard data?

  • Toxicity : Limited hazard data (no acute oral toxicity or mutagenicity reported for structurally similar bicyclic aldehydes) .
  • General Precautions : Use standard lab PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact due to unknown chronic effects.

Advanced Research Questions

Q. How do reaction conditions (e.g., catalyst loading, pressure) influence hydroformylation yields and regioselectivity in bicyclo[2.2.2]octene systems?

  • Catalyst Optimization :

    Catalyst SystemLoadingYieldRegioselectivity
    [Rh(acac)(CO)₂] + BIPHEPHOS1% Rh, 4% ligand97%High for linear aldehydes
    PTSA (acid additive)5% mol40%Favors spiro product formation
  • Pressure Effects : Lower syngas pressures (<20 bar) reduce conversion rates but may improve selectivity for sterically hindered substrates.

Q. How can stereochemical outcomes be controlled during aldol condensation of bicyclic ketones with unsaturated side chains?

  • Steric Guidance : Bulky substituents (e.g., 8-isopropyl group) direct aldol addition to less hindered positions .
  • Solvent Polarity : Polar aprotic solvents (THF, DCM) stabilize enolate intermediates, favoring anti-aldol products .
  • Computational Modeling : DFT studies predict transition-state energies to optimize stereoselectivity (no direct evidence but inferred from analogous systems).

Q. What strategies resolve contradictions in product ratios observed during hydroformylation (e.g., 1:1 mixtures of spiro and linear products)?

  • Mechanistic Insight : Competing pathways (intramolecular vs. intermolecular aldol reactions) lead to mixed products.
  • Mitigation :
    • Temperature Control : Lower temperatures (e.g., 40°C) favor intramolecular cyclization .
    • Ligand Screening : Bulky phosphine ligands (e.g., BIPHEPHOS) suppress side reactions .

Q. How do substituents (methyl, isopropyl) impact the compound’s physicochemical properties and reactivity?

  • Steric Effects : The 8-isopropyl group increases steric hindrance, slowing nucleophilic attacks at the bicyclic core .
  • Electronic Effects : The 6-methyl group slightly electron-donates, stabilizing adjacent carbonyl groups (evidenced by NMR downfield shifts) .
  • Solubility : Lipophilic substituents reduce solubility in polar solvents, necessitating THF or DCM for reactions .

Methodological Recommendations

  • Synthetic Optimization : Use high-pressure reactors for hydroformylation and monitor reaction progress via GC-MS.
  • Data Reconciliation : Employ tandem analytical techniques (e.g., NMR + X-ray crystallography) to resolve structural ambiguities.
  • Safety Compliance : Regularly consult updated hazard databases, as toxicity data for this specific analog remains sparse .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXALDEHYDE,6-METHYL-8-(1-METHYLETHYL)-
Reactant of Route 2
BICYCLO[2.2.2]OCT-5-ENE-2-CARBOXALDEHYDE,6-METHYL-8-(1-METHYLETHYL)-

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